2-Pyrrolidinecarbothioic acid
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Overview
Description
2-Pyrrolidinecarbothioic acid is an organic compound with the molecular formula C5H9NOS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is characterized by the presence of a thiocarboxylic acid group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinecarbothioic acid typically involves the reaction of pyrrolidine with carbon disulfide and a base, followed by acidification. One common method is as follows:
Reaction with Carbon Disulfide: Pyrrolidine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. This forms the corresponding dithiocarbamate salt.
Acidification: The dithiocarbamate salt is then acidified using hydrochloric acid or sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinecarbothioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: The thiocarboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Pyrrolidinecarbothioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-pyrrolidinecarbothioic acid involves its interaction with specific molecular targets. It can act as a nucleophile due to the presence of the thiocarboxylic acid group, allowing it to participate in various biochemical reactions. The exact pathways and targets depend on the specific application and the nature of the reaction it is involved in.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiocarboxylic acid group.
Pyrrolidine-2-thione: Contains a thione group instead of a thiocarboxylic acid group.
Pyrrolidine-2-sulfonic acid: Contains a sulfonic acid group instead of a thiocarboxylic acid group.
Uniqueness: 2-Pyrrolidinecarbothioic acid is unique due to the presence of the thiocarboxylic acid group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for unique interactions in both chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
pyrrolidine-2-carbothioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIFWUUCHCHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823322-47-9 |
Source
|
Record name | 2-Pyrrolidinecarbothioic acid, (RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823322479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PYRROLIDINECARBOTHIOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC55BS3L47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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